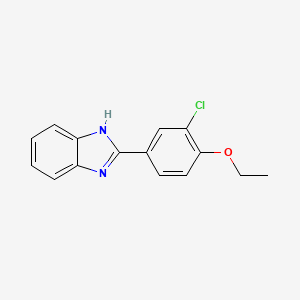
4 5-BENZO-5/'-(CARBOXYMETHYL)-1/'-ETHYL-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4 5-Benzo-5/'-(carboxymethyl)-1/'-ethyl-3' is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of benzamide and has been found to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 4 5-benzo-5/'-(carboxymethyl)-1/'-ethyl-3' is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and their inhibition may lead to the anti-inflammatory effects of this compound'.
Biochemical and Physiological Effects
This compound' has been found to have various biochemical and physiological effects. This compound has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in these cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4 5-benzo-5/'-(carboxymethyl)-1/'-ethyl-3' in lab experiments is its relatively low toxicity. This compound has been found to have low cytotoxicity in vitro, which makes it suitable for use in cell culture experiments. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 4 5-benzo-5/'-(carboxymethyl)-1/'-ethyl-3'. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to explore its potential as a therapeutic agent in cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets.
Synthesis Methods
The synthesis method of 4 5-benzo-5/'-(carboxymethyl)-1/'-ethyl-3' involves the reaction of benzamide with ethyl chloroformate and sodium hydroxide. The reaction results in the formation of this compound' as a white solid. This synthesis method has been widely used in scientific research to produce this compound for various applications.
Scientific Research Applications
4 5-benzo-5/'-(carboxymethyl)-1/'-ethyl-3' has been extensively studied for its potential applications in scientific research. This compound has been found to have various biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
properties
CAS RN |
163016-50-0 |
|---|---|
Molecular Formula |
C37H42N2O5S |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





